molecular formula C10H16N2O B13833798 3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one CAS No. 476364-40-6

3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one

Cat. No.: B13833798
CAS No.: 476364-40-6
M. Wt: 180.25 g/mol
InChI Key: VIIWKCGTOSRCAF-UHFFFAOYSA-N
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Description

3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclopentene ring attached to a piperazine ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one typically involves the reaction of cyclopentene with piperazine derivatives under specific conditions. One common method involves the use of cyclopentene and 1-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as chromatography and crystallization further ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Cyclopent-1-en-1-yl)phenyl)arylamides
  • 2-(Cyclopent-1-en-1-yl)acetonitrile
  • (Cyclopent-1-en-1-yl)boronic acid

Uniqueness

3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentene ring with a piperazine ring and a methyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

476364-40-6

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-(cyclopenten-1-yl)-1-methylpiperazin-2-one

InChI

InChI=1S/C10H16N2O/c1-12-7-6-11-9(10(12)13)8-4-2-3-5-8/h4,9,11H,2-3,5-7H2,1H3

InChI Key

VIIWKCGTOSRCAF-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(C1=O)C2=CCCC2

Origin of Product

United States

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